molecular formula C2H6O B083651 Ethanol-1-13C CAS No. 14742-23-5

Ethanol-1-13C

Cat. No.: B083651
CAS No.: 14742-23-5
M. Wt: 47.061 g/mol
InChI Key: LFQSCWFLJHTTHZ-VQEHIDDOSA-N
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Mechanism of Action

Target of Action

Ethanol-1-13C, like its parent compound ethanol, primarily targets the brain’s neurons . It interacts with various neurotransmitters such as gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids . These neurotransmitters play crucial roles in transmitting signals in the brain and nervous system.

Mode of Action

This compound alters the brain’s neurons in several ways. It changes their membranes as well as their ion channels, enzymes, and receptors . Ethanol also binds directly to the receptors for acetylcholine, serotonin, GABA, and the NMDA receptors for glutamate . This interaction leads to changes in the neuronal activity, affecting the communication between neurons and resulting in the physiological and psychological effects associated with alcohol consumption .

Biochemical Pathways

This compound is metabolized primarily through the alcohol dehydrogenase (ADH) pathway and the cytochrome P450 (CYP) 2E1 pathway . ADH metabolizes ethanol into acetaldehyde, a toxic metabolite, which is then further metabolized into acetate, a non-toxic substance, by the enzyme aldehyde dehydrogenase . The CYP2E1 pathway also contributes to ethanol metabolism, especially when alcohol is consumed in large amounts .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Ethanol is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . Its metabolism, as mentioned above, primarily occurs in the liver through the ADH and CYP2E1 pathways . The end product of ethanol metabolism, acetate, is further metabolized into carbon dioxide and water, which are then excreted from the body .

Result of Action

The action of this compound at the neuronal level results in a range of effects, from mild euphoria and decreased anxiety to unconsciousness and even death, depending on the blood concentration . Chronic exposure to ethanol can cause persistent structural and functional changes in the brain .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach can slow down the absorption of ethanol, thereby affecting its action . Genetic factors, such as polymorphisms in the ADH and ALDH genes, can also influence the metabolism of ethanol and, consequently, its effects .

Biochemical Analysis

Biochemical Properties

Ethanol-1-13C participates in numerous biochemical reactions. It can be metabolized in the body, primarily in the liver, through several enzymatic processes. The primary enzymes involved in its metabolism are alcohol dehydrogenase and aldehyde dehydrogenase . These enzymes facilitate the conversion of this compound to acetaldehyde and then to acetate, respectively . The interactions between this compound and these enzymes are typically characterized by the transfer of a hydride ion .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, in Saccharomyces cerevisiae, a model organism often used in biochemical studies, this compound has been shown to enhance ATP regeneration due to ethanol assimilation, which was critical for high S-adenosyl-L-methionine (SAM) accumulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes, such as alcohol dehydrogenase, facilitating the conversion of this compound to acetaldehyde . This process involves the transfer of a hydride ion from this compound to the enzyme’s coenzyme, NAD+, resulting in the formation of NADH .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, in a study involving 13C metabolic flux analysis, it was observed that the metabolic flux levels of the tricarboxylic acid cycle and glyoxylate shunt in the ethanol culture were significantly higher than that of glucose . This suggests that the effects of this compound on cellular function can vary depending on the duration of exposure and the specific experimental conditions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver through the action of alcohol dehydrogenase and aldehyde dehydrogenase enzymes . This process results in the conversion of this compound to acetaldehyde and then to acetate, which can then enter the citric acid cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanol-1-13C can be synthesized through the fermentation of glucose-1-13C using yeast. The glucose-1-13C is first prepared by photosynthetic incorporation of carbon-13 dioxide into glucose. The fermentation process then converts glucose-1-13C into this compound under anaerobic conditions .

Industrial Production Methods: Industrial production of this compound involves the use of carbon-13 labeled substrates, such as glucose-1-13C, which are fermented by microorganisms. The process is carefully controlled to ensure high isotopic purity and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethanol-1-13C is extensively used in scientific research due to its isotopic labeling, which provides valuable insights into various processes:

Comparison with Similar Compounds

Uniqueness: Ethanol-1-13C is unique due to its specific labeling at the carbon-1 position, making it particularly useful for studies focusing on the initial carbon atom in metabolic pathways and reaction mechanisms. This specificity allows for precise tracking and analysis in various scientific applications .

Properties

IUPAC Name

(113C)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQSCWFLJHTTHZ-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13CH2]O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480248
Record name Ethanol-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

47.061 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14742-23-5
Record name Ethanol-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14742-23-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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